molecular formula C11H10O6 B1281345 3,5-Bis(methoxycarbonyl)benzoic acid CAS No. 38588-64-6

3,5-Bis(methoxycarbonyl)benzoic acid

Cat. No.: B1281345
CAS No.: 38588-64-6
M. Wt: 238.19 g/mol
InChI Key: OGZWRRQXMPHWIZ-UHFFFAOYSA-N
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Description

3,5-Bis(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C11H10O6. It is also known by its IUPAC name, 1,3,5-benzenetricarboxylic acid, 1,3-dimethyl ester . This compound is characterized by the presence of two methoxycarbonyl groups attached to a benzene ring, making it a derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(methoxycarbonyl)benzoic acid can be synthesized through various methods. One common synthetic route involves the esterification of 3,5-dicarboxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Bis(methoxycarbonyl)benzoic acid depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester groups are cleaved to form carboxylic acids, which can then participate in further chemical reactions. In substitution reactions, the aromatic ring’s electron density influences the reactivity and position of incoming substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(methoxycarbonyl)benzoic acid is unique due to the specific positioning of its ester groups, which influences its chemical reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

3,5-bis(methoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZWRRQXMPHWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497021
Record name 3,5-Bis(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38588-64-6
Record name 3,5-Bis(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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